molecular formula C18H19N3O3S B2934224 N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 1110856-04-6

N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B2934224
CAS No.: 1110856-04-6
M. Wt: 357.43
InChI Key: CNTIBAVZQRTAKG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazine ring, a pyridine moiety, and a methylsulfanyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the pyridine and methylsulfanyl groups. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoxazine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It can also be used as a catalyst or a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
  • N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, as it can undergo a wide range of chemical reactions and interact with diverse molecular targets.

Properties

IUPAC Name

N,N-dimethyl-4-(2-methylsulfanylpyridine-3-carbonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-20(2)18(23)15-11-21(13-8-4-5-9-14(13)24-15)17(22)12-7-6-10-19-16(12)25-3/h4-10,15H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTIBAVZQRTAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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